![molecular formula C34H40N2O6 B14368498 4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione CAS No. 91034-33-2](/img/structure/B14368498.png)
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione is a complex organic compound characterized by its unique structure, which includes two amino groups and two hexyloxyphenoxy groups attached to a naphthalene-1,5-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene-1,5-dione core, followed by the introduction of the amino groups and the hexyloxyphenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hexyloxyphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the hexyloxyphenoxy groups can interact with hydrophobic regions. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diaminonaphthalene: Similar in structure but lacks the hexyloxyphenoxy groups.
2,3-Diaminonaphthalene: Another isomer with different positioning of the amino groups.
1,8-Diaminonaphthalene: Contains amino groups at different positions on the naphthalene ring.
Uniqueness
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione is unique due to the presence of both amino and hexyloxyphenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest.
Propriétés
Numéro CAS |
91034-33-2 |
|---|---|
Formule moléculaire |
C34H40N2O6 |
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
8-amino-3,7-bis(4-hexoxyphenoxy)-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C34H40N2O6/c1-3-5-7-9-19-39-23-11-15-25(16-12-23)41-29-21-27(37)32-31(33(29)35)28(38)22-30(34(32)36)42-26-17-13-24(14-18-26)40-20-10-8-6-4-2/h11-18,21-22,35,38H,3-10,19-20,36H2,1-2H3 |
Clé InChI |
NKMFYNUXFWNHGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)OC2=CC(=O)C3=C(C2=N)C(=CC(=C3N)OC4=CC=C(C=C4)OCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




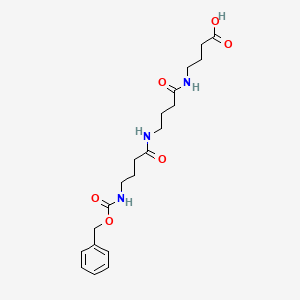
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)
![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)

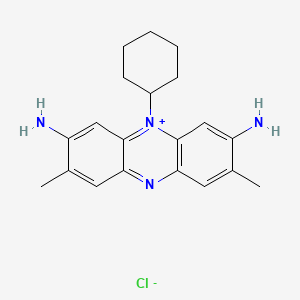
![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
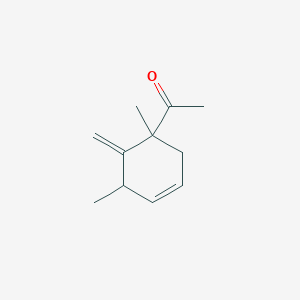
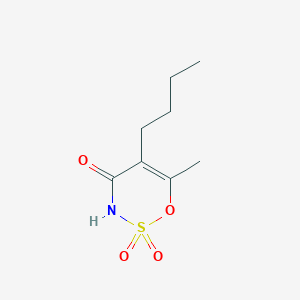

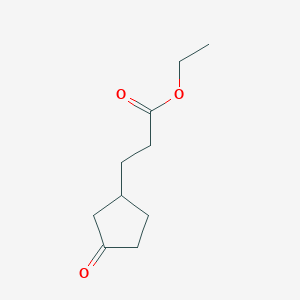
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)
